ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate
Description
Ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate is a pyrimidine derivative characterized by:
- A 6-methyl-substituted pyrimidine core with a 2-oxo group.
- A sulfanyl (-S-) linker at the 4-position, connected to a 2-(naphthalen-1-ylamino)-2-oxoethyl moiety.
- An ethyl carboxylate ester at the 5-position.
Properties
CAS No. |
946209-71-8 |
|---|---|
Molecular Formula |
C20H19N3O4S |
Molecular Weight |
397.45 |
IUPAC Name |
ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H19N3O4S/c1-3-27-19(25)17-12(2)21-20(26)23-18(17)28-11-16(24)22-15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,3,11H2,1-2H3,(H,22,24)(H,21,23,26) |
InChI Key |
ISIDXCADYKKTHX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and findings from various studies.
Chemical Structure
The compound features a pyrimidine core substituted with an ethyl ester and a naphthalenyl amino group. Its structural complexity suggests multiple interaction points for biological activity, particularly in enzyme inhibition and receptor binding.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the pyrimidine scaffold. For instance, derivatives of thiadiazolopyrimidine have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer) . The IC50 values for these derivatives ranged from 5.69 µM to 38.36 µM, indicating potent activity against specific cancer types.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16a | MCF-7 | 7.53 |
| 16b | MCF-7 | 5.69 |
| 17a | MCF-7 | 9.36 |
| 17b | MCF-7 | 8.84 |
| 8b | Hep-2 | 11.71 |
| 9b | HepG2 | 21.62 |
The structure-activity relationship (SAR) studies indicate that modifications on the pyrimidine ring can enhance anticancer efficacy, with electron-donating groups improving activity .
Anti-inflammatory Activity
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. A study demonstrated that certain pyrimidine compounds effectively inhibited COX-2 enzyme activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that this compound may exhibit similar anti-inflammatory effects.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | COX-2 | 0.04 |
| Compound B | COX-2 | 0.04 |
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Interaction : It could interact with specific receptors or proteins involved in signaling pathways that regulate cell growth and immune responses.
- Cytotoxic Effects : The compound's structure allows it to induce apoptosis in cancer cells, leading to reduced viability.
Case Studies
Several case studies have documented the effects of similar compounds on cancer cell lines:
- Cytotoxicity Against MCF-7 : A study reported that derivatives with naphthalenyl substitutions exhibited enhanced cytotoxicity against breast cancer cells, supporting the hypothesis that structural modifications can lead to improved therapeutic profiles .
- Anti-inflammatory Efficacy : In vivo models demonstrated that pyrimidine derivatives significantly reduced inflammation markers in carrageenan-induced edema models, indicating potential for therapeutic use in inflammatory diseases .
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds similar to ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In silico studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is relevant for treating inflammatory diseases. This activity indicates a dual potential for both anticancer and anti-inflammatory applications, warranting further investigation into its pharmacological profiles .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. Modifications to the naphthalenyl group or the carboxylate moiety can significantly influence its biological activity. For example, increasing hydrophobicity or altering functional groups may enhance binding affinity to target enzymes or receptors involved in tumor growth or inflammation.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of pyrimidine compounds exhibited significant cytotoxicity against human cancer cell lines. The results indicated that modifications to the pyrimidine scaffold could enhance efficacy against specific cancer types .
- Anti-inflammatory Studies : Another research focused on similar sulfanyl-pyrimidine derivatives showed promising results in reducing inflammation markers in vitro. The study utilized molecular docking to predict interactions with inflammatory mediators, supporting the potential use of these compounds in treating chronic inflammatory conditions .
Comparative Data Table
| Property | This compound | Related Compounds |
|---|---|---|
| Synthesis Method | Multi-step organic synthesis involving condensation reactions | Varies by compound |
| Anticancer Activity | Induces apoptosis in various cancer cell lines | Similar derivatives show comparable effects |
| Anti-inflammatory Activity | Potential 5-lipoxygenase inhibitor | Other pyrimidine derivatives exhibit similar properties |
| Mechanism of Action | Inhibition of key enzymes involved in cancer proliferation and inflammation | Mechanisms vary but often involve enzyme inhibition |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The following table compares the target compound with structurally related pyrimidine derivatives:
*Molecular weights are approximate and based on structural formulas.
Key Observations:
Core Modifications: The target compound’s unsaturated pyrimidine core contrasts with the tetrahydropyrimidine in and the thienopyrimidine in , which may alter electronic properties and binding affinity. The 2-oxo group in the target compound is conserved in analogues like , suggesting a role in hydrogen bonding or metabolic stability .
However, its bulkiness may reduce solubility. Sulfanyl linkers are common across analogues, likely contributing to redox activity or metal chelation .
Ester vs. Amide Functionalization :
Hydrogen Bonding and Crystallography
- Hydrogen Bonding: The 2-oxo group and naphthylamino moiety in the target compound likely participate in intermolecular hydrogen bonds and π-π interactions, influencing crystal packing and stability .
Q & A
Q. What synthetic methodologies are recommended for preparing ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate?
Methodological Answer: The compound can be synthesized via multi-step reactions involving:
Core Pyrimidine Formation : Condensation of thiourea derivatives with β-keto esters under acidic conditions to form the pyrimidine ring.
Sulfanyl Group Introduction : Thiol-alkylation using 2-(naphthalen-1-ylamino)-2-oxoethyl halides in the presence of a base (e.g., K₂CO₃) .
Esterification : Ethyl ester formation via nucleophilic substitution or carbodiimide-mediated coupling.
Key Experimental Data (Example):
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Thiourea, HCl, reflux | 68% | 95% |
| 2 | K₂CO₃, DMF, 80°C | 72% | 90% |
| 3 | EDCI, DMAP, RT | 85% | 98% |
Reference : Similar protocols for pyrimidine carboxylate derivatives are detailed in .
Q. How is the structural integrity of this compound validated?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Confirm proton environments (e.g., naphthylamino NH at δ 10–12 ppm, pyrimidine C=O at δ 160–170 ppm) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., Acta Crystallographica reports for analogous pyrimidines ).
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₁₈N₄O₄S: 410.4; observed: 410.3 ).
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
Methodological Answer: Apply statistical DoE to minimize trial-and-error:
Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent ratio) using fractional factorial design.
Response Surface Methodology (RSM) : Optimize yield and purity via central composite design .
Validation : Confirm robustness with triplicate runs under predicted optimal conditions.
Q. Example Workflow :
- Variables : Reaction time (X₁), temperature (X₂), molar ratio (X₃).
- Response : Yield (%) modeled as .
Reference : Polish Journal of Chemical Technology highlights DoE applications in reaction optimization .
Q. What computational strategies predict reaction pathways for this compound’s derivatives?
Methodological Answer:
Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to map transition states and activation energies for sulfanyl group substitution .
Reaction Path Search : Combine artificial force-induced reaction (AFIR) with molecular dynamics to explore intermediates .
Machine Learning : Train models on existing pyrimidine reaction datasets to predict regioselectivity.
Case Study : ICReDD’s integration of computation and experimentation reduced reaction development time by 40% for similar heterocycles .
Q. How can structure-activity relationships (SAR) guide biological evaluation?
Methodological Answer:
Functional Group Modulation : Synthesize analogs with varied substituents (e.g., replacing naphthylamino with phenylamino).
Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and pharmacokinetics (logP, solubility).
SAR Analysis : Correlate substituent electronegativity/steric effects with activity using QSAR models.
Q. Example Findings :
Q. Table 1: Synthetic Optimization via DoE
| Variable | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature | 70°C | 90°C | 85°C |
| Catalyst | 5 mol% | 15 mol% | 10 mol% |
| Time | 6 h | 12 h | 9 h |
Q. Table 2: SAR of Pyrimidine Derivatives
| Compound | Substituent | IC₅₀ (µM) | logP |
|---|---|---|---|
| Parent | Ethyl ester | 18 | 2.1 |
| Analog A | Methyl ester | 12 | 1.8 |
| Analog B | Isopropyl ester | 25 | 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
